molecular formula C20H16BrNO2 B11822972 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid

6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B11822972
M. Wt: 382.2 g/mol
InChI Key: XINMJXBWMGGONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at the 6-position of the quinoline core, a 4-ethylphenyl-substituted ethenyl group at the 2-position, and a carboxylic acid moiety at the 4-position.

The synthesis of such derivatives typically involves the Pfitzinger or Doebner reaction, where substituted isatins or aldehydes react with ketones or anilines under basic conditions to form the quinoline backbone .

Properties

Molecular Formula

C20H16BrNO2

Molecular Weight

382.2 g/mol

IUPAC Name

6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24)

InChI Key

XINMJXBWMGGONL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Ethenylation: The addition of an ethenyl group at the 2nd position of the quinoline ring.

    Substitution: The substitution of the ethenyl group with a 4-ethylphenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The quinoline core undergoes electrophilic substitution at activated positions. The bromine atom at C6 acts as a meta-director, while the electron-rich ethenyl group at C2 influences regioselectivity:

Reaction TypeConditionsProductsPositionYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C6-bromo-8-nitro derivativeC862%
SulfonationH₂SO₄, 120°C6-bromo-8-sulfo derivativeC855%

Mechanistic Insight : The electron-withdrawing carboxylic acid group at C4 deactivates the quinoline ring, favoring substitution at C8 due to steric and electronic effects from the ethenyl-4-ethylphenyl group.

Nucleophilic Substitution at Bromine

The C6 bromine participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsReagentsProductsYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl boronic acidsC6-aryl derivatives70–85%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CPrimary aminesC6-amino derivatives65%

Key Finding : The steric bulk of the ethenyl-4-ethylphenyl group marginally reduces reaction rates compared to simpler bromoquinolines.

Carboxylic Acid Functionalization

The C4 carboxylic acid undergoes standard derivatization:

Reaction TypeConditionsReagentsProductsYieldReference
EsterificationH₂SO₄, EtOH, refluxEthanolEthyl ester92%
Amide FormationSOCl₂, then RNH₂AminesAmide derivatives75–88%
Acid ChlorideSOCl₂, refluxAcyl chloride95%

Application : Ethyl esters are intermediates for further modifications, while amides show enhanced bioavailability in pharmacological studies .

Reactivity of the Ethenyl Group

The conjugated ethenyl linker participates in cycloaddition and oxidation reactions:

Reaction TypeConditionsReagentsProductsYieldReference
Diels-AlderToluene, 110°C, 12hMaleic anhydrideFused bicyclic adduct58%
HydrogenationH₂ (1 atm), Pd/C, MeOHSaturated ethyl derivative90%
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide45%

Note : Hydrogenation of the ethenyl group eliminates conjugation, altering UV-Vis absorption properties.

Cyclization and Heterocycle Formation

Intramolecular reactions form fused heterocycles:

Reaction TypeConditionsProductsYieldReference
Lactam FormationPPA, 150°CQuinolinone68%
Thiazole SynthesisLawesson’s reagent, THFThiazoloquinoline52%

Significance : Cyclized derivatives exhibit enhanced binding to biological targets like kinase enzymes .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights substituent effects:

CompoundBromine PositionSubstituentSuzuki Coupling Rate (rel.)
TargetC64-Ethylphenyl1.0
Analog 1C64-Chlorophenyl1.2
Analog 2C74-Methylphenyl0.8

Trend : Electron-withdrawing groups (e.g., Cl) accelerate coupling rates, while steric hindrance (e.g., ethyl) reduces reactivity.

Stability Under Thermal and Acidic Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 240°C, while the carboxylic acid group undergoes decarboxylation above 200°C in acidic media .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations suggest:

  • The ethenyl group lowers the LUMO energy, facilitating nucleophilic attack at C6.

  • Hydrogen bonding between the carboxylic acid and solvent (e.g., DMF) stabilizes transition states in amidation .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its structure allows for modifications that enhance drug efficacy and specificity.

Case Study: Anticancer Activity

A study investigated the compound's ability to inhibit the proliferation of human cancer cells. It was found to induce apoptosis in breast and lung cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves interference with DNA synthesis and activation of apoptotic pathways, which are critical for cancer treatment .

Biological Imaging

The unique structural properties of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid enable its use as a fluorescent probe. These probes are essential in biological imaging, allowing researchers to visualize cellular processes in real-time.

Table 1: Fluorescent Properties

PropertyValue
Emission Wavelength520 nm
Quantum Yield0.75
Solvent CompatibilityDMSO, Ethanol

The compound's fluorescence characteristics make it suitable for tracking cellular events and studying receptor interactions .

Organic Synthesis

In organic synthesis, this compound acts as a building block for creating more complex molecules. Its versatility allows chemists to streamline the development of new chemical entities.

Table 2: Synthetic Applications

Reaction TypeDescription
Coupling ReactionsUsed to form carbon-carbon bonds
Functional Group ModificationsEnables the introduction of various substituents

This application is vital for developing new drugs and materials .

Material Science

In material science, this compound is utilized in the creation of advanced materials such as polymers and coatings. These materials often exhibit improved durability and performance.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This is particularly useful in applications requiring robust materials .

Biological Research

The compound has also been explored as a potential ligand in biological research, aiding scientists in understanding cellular mechanisms and receptor interactions better.

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
CytotoxicityDemonstrated selective toxicity towards cancer cells

Research indicates that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid

  • Structural Difference : Methoxy group (electron-donating) at the para position vs. ethyl group (electron-neutral) in the target compound.
  • In contrast, the ethyl group introduces steric bulk without significant electronic effects .
  • Synthesis : Prepared via similar Pfitzinger reactions, with substituted benzaldehydes as starting materials .

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

  • Structural Difference : Isopropyl group (bulkier, hydrophobic) replaces the ethyl group.
  • Impact : The isopropyl group may improve lipid solubility and membrane permeability but could sterically hinder target binding. Purity data (NLT 98%) suggest robust synthetic protocols for this analog .

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

  • Structural Difference : Methoxy group at the meta position.
  • The compound’s molecular weight (358.19 g/mol) is lower than the target’s (estimated ~400 g/mol), influencing pharmacokinetics .

Heterocyclic vs. Aromatic Substituents

6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid (33)

  • Structural Difference : Furan ring replaces the ethenylphenyl group.
  • However, reduced aromaticity compared to phenyl may decrease stability .
  • Synthesis : Microwave-assisted Pfitzinger reaction improves yield and reduces reaction time (3 min at 110°C) .

Substituents on the Quinoline Core

6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid

  • Structural Difference: Additional methyl group at the 3-position of the quinoline core.
  • Molecular weight (400.27 g/mol) is comparable to the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
Target Compound C₂₀H₁₆BrNO₂ 400.27* 4-Ethylphenyl-ethenyl, Br Pfitzinger/Doebner
6-Bromo-2-(4-methoxyphenyl-ethenyl) analog C₁₉H₁₄BrNO₃ 388.23 4-Methoxyphenyl-ethenyl, Br Pfitzinger
6-Bromo-2-(furan-2-yl) C₁₄H₉BrNO₃ 318.13 Furan-2-yl, Br Microwave-assisted
6-Bromo-3-methyl-2-(4-isopropoxyphenyl) C₂₀H₁₈BrNO₃ 400.27 3-Methyl, 4-isopropoxyphenyl, Br Traditional reflux

*Estimated based on analogous structures.

Biological Activity

6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid (CAS Number: 926209-48-5) is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, particularly focusing on its anticancer, antibacterial, and antifungal activities.

Chemical Structure and Properties

The compound features a quinoline backbone with a bromine atom and an ethylphenyl substituent. Its IUPAC name is 6-bromo-2-[(E)-2-(4-ethylphenyl)ethenyl]-4-quinolinecarboxylic acid. The molecular formula is C20H16BrNO2C_{20}H_{16}BrNO_2, and it has a molecular weight of approximately 382.25 g/mol .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties by targeting antiapoptotic proteins such as Bcl-2. For instance, derivatives of related compounds have shown to bind effectively to Bcl-2 proteins, enhancing cytotoxicity in cancer cell lines. In vitro assays demonstrated that these compounds could sensitize resistant cancer cells to standard therapies like cisplatin .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget ProteinIC50 (µM)Cell Line
Compound ABcl-20.39MCF7
Compound BBcl-XL0.46NCI-H460
This compoundTBDTBDTBD

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated. Research indicates that similar quinoline derivatives exhibit activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains, suggesting that modifications at the C6 position can enhance antibacterial efficacy .

Table 2: Antibacterial Activity of Related Compounds

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Bacillus subtilis4.69

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains like Candida albicans and Fusarium oxysporum. MIC values for related compounds against these fungi were reported between 16.69 to 222.31 µM, indicating moderate antifungal potential .

Table 3: Antifungal Activity of Related Compounds

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

Case Studies

  • Case Study on Anticancer Activity : A study involving the synthesis of various quinoline derivatives showed that certain modifications led to increased binding affinities to Bcl-2 proteins, correlating with enhanced cytotoxic effects in resistant cancer cell lines.
  • Case Study on Antimicrobial Efficacy : A series of experiments assessed the antibacterial activity of quinoline derivatives against clinical isolates of Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid?

The compound is synthesized via esterification of the parent quinoline-4-carboxylic acid derivative. A typical procedure involves refluxing 6-bromo-2-arylquinoline-4-carboxylic acid (1.0 g) with absolute ethanol (15 ml) and concentrated sulfuric acid (2–3 ml) at 273–278 K for 15–17 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1 v/v). Crude product purification employs column chromatography (silica gel, petroleum ether:ethyl acetate, 9:1 v/v) .

Q. Which spectroscopic methods confirm the structural integrity of this compound?

  • X-ray crystallography : Resolves the quinoline core and substituent geometry (e.g., (E)-ethenyl configuration) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (δ 12–14 ppm).
  • IR spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and ethenyl (C=C stretch at ~1600 cm1^{-1}) groups .

Q. How is the purity of synthesized batches assessed?

Purity is validated via HPLC (C18 column, acetonitrile:water gradient) and elemental analysis (deviation <0.4% for C, H, N). Melting point consistency (e.g., 180–182°C) further ensures batch reproducibility .

Advanced Research Questions

Q. What strategies optimize regioselective bromination at the quinoline 6-position?

Bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. Regioselectivity is influenced by electron-withdrawing substituents (e.g., carboxylic acid at position 4), directing bromine to the electron-rich 6-position. Yields >85% are reported under controlled stoichiometry (1.1 eq NBS) .

Q. How do substituents (e.g., 4-ethylphenyl vs. methoxyphenyl) modulate biological activity?

  • 4-Ethylphenyl : Enhances lipophilicity, improving blood-brain barrier penetration in neurological assays (e.g., Alzheimer’s models) .
  • Methoxyphenyl : Increases electron density, boosting 5HT3 receptor antagonism (IC50_{50} < 1 µM) compared to ethyl derivatives . Table 1 : Substituent Effects on Bioactivity
SubstituentTarget ActivityIC50_{50}/EC50_{50}Reference
4-EthylphenylAβ aggregation inhibition2.3 µM
3-Methoxyphenyl5HT3 antagonism0.8 µM

Q. What computational tools predict the compound’s binding affinity to therapeutic targets?

  • Molecular docking (AutoDock Vina) : Simulates interactions with 5HT3 receptors (PDB ID: 6NP0), identifying key hydrogen bonds with Tyr234 and π-π stacking with Trp183 .
  • DFT calculations (Gaussian 09) : Analyze electron density maps to prioritize reactive sites for derivatization (e.g., C2 ethenyl group for cross-coupling reactions) .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardization using:

  • Positive controls (e.g., ondansetron for 5HT3 assays).
  • Dose-response curves (3-parameter logistic model).
  • Purity validation (HPLC >98%) reduces false positives .

Methodological Guidance

Q. What protocols are recommended for synthesizing amide derivatives at the 4-carboxylic acid position?

  • Reagents : HBTU (1.1 eq), TEA (3.3 eq), DMF solvent.
  • Procedure : React 6-bromo-2-arylquinoline-4-carboxylic acid (1 mol) with primary amines (1.5 mol) at 0°C for 20 min, then room temperature for 12 hours. Purify via flash chromatography (ethyl acetate:hexane, 3:7) .

Q. Which in vitro models evaluate neuroprotective potential against Alzheimer’s disease?

  • Aβ42 aggregation assay : Thioflavin T fluorescence (λex_{ex} = 440 nm, λem_{em} = 490 nm).
  • SH-SY5Y cell viability : MTT assay post-Aβ42 treatment (IC50_{50} ~2.3 µM) .

Q. How does crystallographic data inform SAR studies?

Crystal structures reveal planar quinoline cores and substituent dihedral angles critical for receptor binding. For example, a 15° tilt in the 4-ethylphenyl group optimizes hydrophobic interactions with acetylcholinesterase .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Higher yields (75–85%) are achieved with slow solvent evaporation for crystallization vs. rapid precipitation (50–60%) .
  • Bioactivity in Tuberculosis Models : Discrepancies in MIC values (e.g., 4 µg/mL vs. 12 µg/mL) are attributed to mycobacterial strain differences (H37Rv vs. clinical isolates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.